2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
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Overview
Description
2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the cyclopenta[b]thiophene core, followed by functionalization to introduce the carboxylic acid and ethyl ester groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[(methylamino)thioxomethyl]amino]-, ethyl ester
- 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[(phenylamino)thioxomethyl]amino]-, methyl ester
Uniqueness
2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its ethyl ester group, for example, may influence its solubility and reactivity compared to similar compounds with different ester groups.
Properties
IUPAC Name |
ethyl 2-(phenylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-21-16(20)14-12-9-6-10-13(12)23-15(14)19-17(22)18-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFLUKYHYXIBFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975308 |
Source
|
Record name | N-[3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59898-49-6 |
Source
|
Record name | 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059898496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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